molecular formula C6H7NO2 B1611674 3-Ethyl-1,2-oxazole-5-carbaldehyde CAS No. 72591-56-1

3-Ethyl-1,2-oxazole-5-carbaldehyde

Cat. No. B1611674
CAS RN: 72591-56-1
M. Wt: 125.13 g/mol
InChI Key: AEPZJXAUBJAZMK-UHFFFAOYSA-N
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Description

3-Ethyl-1,2-oxazole-5-carbaldehyde (EOC) is an important organic compound used in a variety of laboratory applications. It is a colorless, crystalline solid with a melting point of around 100 °C and a boiling point of approximately 200 °C. EOC is a valuable reagent for the synthesis of various other compounds, and has a wide range of applications in scientific research.

Scientific Research Applications

3-Ethyl-1,2-oxazole-5-carbaldehyde has a wide range of applications in scientific research. It is often used as a reagent in organic synthesis, as it can be used to synthesize various other compounds. It is also used in the synthesis of pharmaceuticals, as it can be used to create various drugs. In addition, 3-Ethyl-1,2-oxazole-5-carbaldehyde can be used in the synthesis of polymers and other materials, as it can be used to create various polymers and other materials with desired properties.

Mechanism Of Action

3-Ethyl-1,2-oxazole-5-carbaldehyde is a reactive compound, and its reactivity is due to its ability to act as a nucleophile. When 3-Ethyl-1,2-oxazole-5-carbaldehyde reacts with an electrophile, a covalent bond is formed between the two molecules. This covalent bond is formed through a nucleophilic attack of the 3-Ethyl-1,2-oxazole-5-carbaldehyde molecule on the electrophile, resulting in the formation of a new molecule.

Biochemical And Physiological Effects

3-Ethyl-1,2-oxazole-5-carbaldehyde has a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, 3-Ethyl-1,2-oxazole-5-carbaldehyde has been shown to have an effect on the central nervous system, as it can act as an anxiolytic and sedative.

Advantages And Limitations For Lab Experiments

3-Ethyl-1,2-oxazole-5-carbaldehyde has several advantages and limitations when used in laboratory experiments. One of the major advantages of 3-Ethyl-1,2-oxazole-5-carbaldehyde is its low cost and availability. It is also relatively easy to synthesize and use, which makes it a popular reagent in laboratory experiments. However, 3-Ethyl-1,2-oxazole-5-carbaldehyde is also highly reactive, which can make it difficult to handle and can lead to unwanted side reactions. In addition, 3-Ethyl-1,2-oxazole-5-carbaldehyde is a volatile compound, which can make it difficult to store and transport.

Future Directions

3-Ethyl-1,2-oxazole-5-carbaldehyde has a wide range of potential future applications. One area of research is the development of new drugs and therapeutics. 3-Ethyl-1,2-oxazole-5-carbaldehyde has already been used in the synthesis of various drugs and therapeutics, and further research could lead to the development of even more effective drugs and therapeutics. In addition, 3-Ethyl-1,2-oxazole-5-carbaldehyde could be used in the synthesis of polymers and other materials, as it could be used to create materials with desired properties. Finally, 3-Ethyl-1,2-oxazole-5-carbaldehyde could be used in the development of new analytical techniques, as it could be used to detect and quantify various compounds.

properties

IUPAC Name

3-ethyl-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-2-5-3-6(4-8)9-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEPZJXAUBJAZMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10558188
Record name 3-Ethyl-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1,2-oxazole-5-carbaldehyde

CAS RN

72591-56-1
Record name 3-Ethyl-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10558188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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